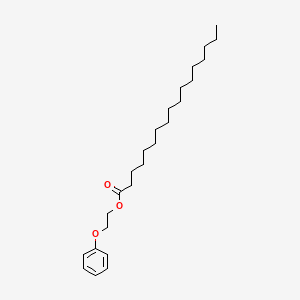
2-Phenoxyethyl heptadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenoxyethyl heptadecanoate is an organic compound that belongs to the class of esters It is formed by the esterification of 2-phenoxyethanol with heptadecanoic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Phenoxyethyl heptadecanoate can be synthesized through the esterification reaction between 2-phenoxyethanol and heptadecanoic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of heterogeneous catalysts, such as ion-exchange resins, can enhance the efficiency and selectivity of the reaction. The product is then purified through distillation or crystallization techniques to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenoxyethyl heptadecanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases to yield 2-phenoxyethanol and heptadecanoic acid.
Oxidation: The phenoxy group can be oxidized to form phenoxyacetic acid derivatives.
Reduction: The ester can be reduced to the corresponding alcohol and acid.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Hydrolysis: 2-Phenoxyethanol and heptadecanoic acid.
Oxidation: Phenoxyacetic acid derivatives.
Reduction: 2-Phenoxyethanol and heptadecanoic acid.
Wissenschaftliche Forschungsanwendungen
2-Phenoxyethyl heptadecanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a model compound in studies of ester hydrolysis and enzyme-catalyzed reactions.
Medicine: It is investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Industry: It is used in the formulation of cosmetics and personal care products as an emollient and fragrance ingredient.
Wirkmechanismus
The mechanism of action of 2-Phenoxyethyl heptadecanoate involves its interaction with biological membranes and enzymes. The ester bond can be hydrolyzed by esterases, releasing 2-phenoxyethanol and heptadecanoic acid. These products can then interact with cellular pathways, influencing various biological processes. The phenoxy group may also exhibit antimicrobial properties, contributing to its use in preservative formulations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenoxyethanol: A related compound with similar chemical properties but lacks the long-chain fatty acid moiety.
Heptadecanoic Acid: The fatty acid component of the ester, known for its use in lipid studies.
Phenoxyacetic Acid: An oxidized derivative of 2-phenoxyethanol with distinct chemical properties.
Uniqueness
2-Phenoxyethyl heptadecanoate is unique due to its combination of a phenoxy group and a long-chain fatty acid. This structure imparts both hydrophilic and lipophilic properties, making it suitable for applications in emulsions and as a surfactant. Its ability to undergo hydrolysis and release bioactive components further enhances its versatility in various fields.
Eigenschaften
CAS-Nummer |
60359-23-1 |
|---|---|
Molekularformel |
C25H42O3 |
Molekulargewicht |
390.6 g/mol |
IUPAC-Name |
2-phenoxyethyl heptadecanoate |
InChI |
InChI=1S/C25H42O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-21-25(26)28-23-22-27-24-19-16-15-17-20-24/h15-17,19-20H,2-14,18,21-23H2,1H3 |
InChI-Schlüssel |
WFQRXYRBKKHBJA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCC(=O)OCCOC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[Dichloro(nitro)methyl]-1-methyl-4,5-dihydro-1H-imidazole](/img/structure/B14614841.png)
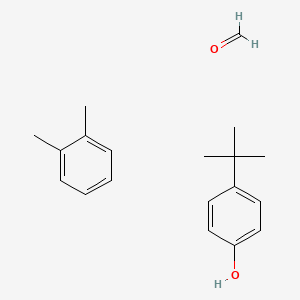
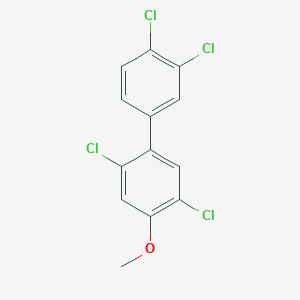

![[(4-Butoxybenzene-1-carbothioyl)sulfanyl]acetic acid](/img/structure/B14614865.png)
![2-(Phenoxymethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14614874.png)
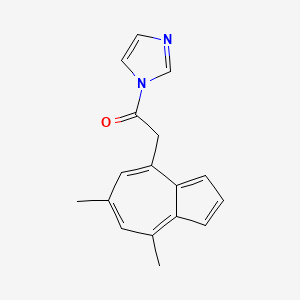
![4-[(E)-(5-Chloro-2-phenoxyphenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14614884.png)
![3-[({4-[(E)-(2-Methoxyphenyl)diazenyl]phenyl}methyl)amino]propanenitrile](/img/structure/B14614885.png)
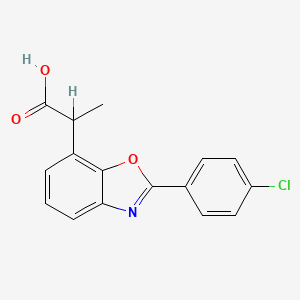
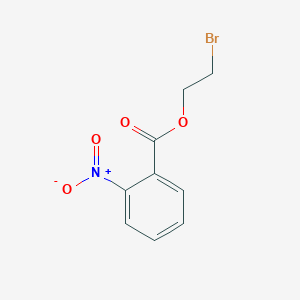
![6-Anilino-12H-benzo[a]phenothiazin-5-ol](/img/structure/B14614905.png)
![Benzyl (3-hydroxy-2-phenylmethoxycarbonyloxy-6,8-dioxabicyclo[3.2.1]octan-4-yl) carbonate](/img/structure/B14614907.png)

